molecular formula C19H18N2O5 B4235093 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide

Cat. No. B4235093
M. Wt: 354.4 g/mol
InChI Key: LXZGIJLEOLJDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide, also known as BDB-106, is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide acts as a selective 5-HT1A receptor agonist by binding to and activating this receptor. The 5-HT1A receptor is a subtype of the serotonin receptor that is involved in a variety of physiological processes, including mood regulation, anxiety, pain perception, and appetite. By activating this receptor, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide can modulate these processes and provide insight into the role of the 5-HT1A receptor in various conditions.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide has been found to have a range of biochemical and physiological effects, including modulation of the serotonergic system, regulation of synaptic plasticity, and modulation of the HPA axis. It has also been found to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in these areas.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide is its selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide is its relatively low potency compared to other 5-HT1A receptor agonists, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide, including further exploration of its therapeutic potential in the areas of anxiety and depression, as well as its potential applications in other areas such as pain management and addiction. Additionally, further studies are needed to better understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide and its effects on various physiological processes.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective serotonin 5-HT1A receptor agonist, which means that it can activate this receptor in a specific manner. This makes it a useful tool for studying the role of the 5-HT1A receptor in various physiological and pathological processes.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-2-23-17-7-13(9-20)3-5-15(17)24-11-19(22)21-10-14-4-6-16-18(8-14)26-12-25-16/h3-8H,2,10-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZGIJLEOLJDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OCC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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